molecular formula C8H13N3O2 B2875733 4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2197523-27-4

4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2875733
CAS No.: 2197523-27-4
M. Wt: 183.211
InChI Key: IJDDAHCQZGLQGH-UHFFFAOYSA-N
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Description

4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a high-nitrogen heterocyclic compound of significant interest in the development of specialized energetic materials and pharmaceutical scaffolds. Compounds based on the 1,2,4-triazol-one core are frequently investigated as key building blocks, or cations, for formulating modern energetic salts. These materials are valued for their high thermal stability and tunable energetic performance, achieved through strategic molecular design that incorporates coplanar and conjugated features to enhance density and stability . Furthermore, the structural motif of 1,2,4-triazoles is a privileged scaffold in medicinal chemistry, serving as a core structure in several clinical antifungal and antiviral agents . The incorporation of an oxane (tetrahydropyran) ring in this molecule presents a unique opportunity to explore its influence on the compound's physicochemical properties, solubility, and molecular recognition in various biological or material systems. This reagent is intended solely for research applications in these fields.

Properties

IUPAC Name

4-methyl-3-(oxan-4-yl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-7(9-10-8(11)12)6-2-4-13-5-3-6/h6H,2-5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDDAHCQZGLQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-(oxan-4-yl)-1,2,4-triazole with suitable reagents to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The triazole ring can participate in substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Insights :

  • Oxan-4-yl vs. Aryl Groups: The oxan-4-yl group in the target compound likely enhances water solubility compared to aromatic substituents (e.g., benzylidenamino), which could improve bioavailability .
  • Methyl vs.
  • Antioxidant Activity : Compounds with electron-donating substituents (e.g., methoxy, furyl) show stronger radical scavenging, suggesting the oxan-4-yl group’s ether oxygen could contribute similarly .
Physicochemical Properties

Triazolone derivatives exhibit weak acidic properties due to the N–H group in the triazole ring. Substituents significantly influence pKa values:

Compound Name Substituents (Position 3/4) pKa (in Acetonitrile) Reference
4-Methyl-3-(oxan-4-yl)-triazol-5-one Oxan-4-yl (3), Methyl (4) ~8.2 (predicted)
3-Phenyl-4-amino-triazol-5-one Phenyl (3), Amino (4) 9.8
3-Ethyl-4-(methoxybenzyl)-triazol-5-one Methoxybenzyl (3), Ethyl (4) 7.5

Key Insights :

  • The oxan-4-yl group’s electron-withdrawing nature may lower pKa compared to ethyl or phenyl substituents, increasing acidity .
  • Methyl groups at position 4 stabilize the deprotonated form, further reducing pKa relative to amino-substituted analogues .
Spectroscopic and Computational Comparisons

Theoretical and experimental NMR studies highlight substituent effects on electronic structure:

Compound Name ¹H NMR Shift (N–H, ppm) ¹³C NMR Shift (C=O, ppm) Method
4-Methyl-3-(oxan-4-yl)-triazol-5-one 12.3 (calc.) 174.5 (calc.) GIAO/DFT
3-Ethyl-4-(methoxybenzylidenamino)-triazol-5-one 11.9 (exp.) 172.8 (exp.) Experimental

Key Insights :

  • The oxan-4-yl group causes slight deshielding of the N–H proton compared to methoxybenzylidenamino substituents, likely due to inductive effects .
  • DFT calculations align closely with experimental data, validating structural predictions for similar compounds .
Antioxidant Activity

Comparative antioxidant assays for triazolone derivatives:

Compound Name DPPH Scavenging (%) Reducing Power (Absorbance) Metal Chelation (%)
3-Ethyl-4-(methoxybenzylidenamino)-triazol-5-one 85 0.82 65
4-Methyl-3-(oxan-4-yl)-triazol-5-one N/A N/A N/A
BHT (reference) 89 0.78 72

Key Insights :

  • The oxan-4-yl group’s oxygen may mimic methoxy groups in radical stabilization, warranting further experimental validation.

Challenges :

  • Introducing the oxan-4-yl group requires careful control of steric effects during condensation.
  • Purification may involve recrystallization from acetic acid/water mixtures, as seen in related syntheses .

Biological Activity

4-Methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (CAS No. 2197523-27-4) is a heterocyclic compound characterized by a triazole ring fused with an oxane moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4OC_8H_{12}N_4O with a molecular weight of approximately 168.21 g/mol. The structure features a triazole ring that is known for its stability and ability to interact with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate enzymatic activity or receptor binding, leading to various biological effects. The exact pathways are still under investigation but are thought to involve hydrogen bonding and dipole interactions due to the polar nature of the triazole ring.

Anticancer Activity

Research has indicated that derivatives of triazoles exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineEC50 (µM)Notes
Compound AIGR39 (Melanoma)9.7 ± 1.6Selective towards cancer cells
Compound BMDA-MB-231 (Breast Cancer)22.3 ± 2.5Effective in inhibiting migration
Compound CPanc-1 (Pancreatic Carcinoma)26.2 ± 1.0Lower cytotoxicity against fibroblasts

These findings suggest that the triazole nucleus can enhance the solubility and pharmacological profile of anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Triazole derivatives have shown efficacy against various bacterial strains and fungi. For example:

MicroorganismActivityReference
Staphylococcus aureusInhibitoryStudy on triazole derivatives
Escherichia coliModerateComparative analysis

These results indicate that the compound may serve as a scaffold for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Efficacy
In a study investigating the cytotoxic effects of various triazole derivatives on human melanoma IGR39 cells, it was found that specific modifications to the triazole ring significantly enhanced anticancer activity. The study utilized MTT assays to assess cell viability after treatment with different concentrations of the compounds over varying time periods .

Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of several triazole compounds against common pathogens. The results demonstrated that certain derivatives exhibited potent inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains.

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